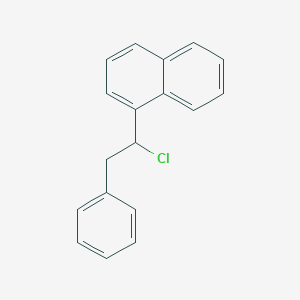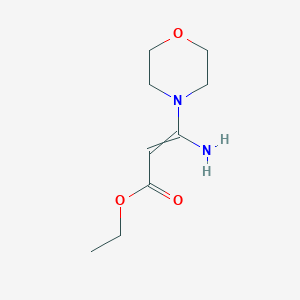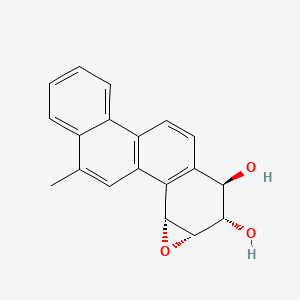
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is a complex organic compound with the molecular formula C19H16O3. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is notable for its stereochemistry, possessing four defined stereocenters. It is primarily studied for its potential biological and chemical properties, including its role in carcinogenesis.
Preparation Methods
The synthesis of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Hydroxylation: Chrysene undergoes hydroxylation to form 6-methylchrysene-1,2-diol.
Epoxidation: The diol is then subjected to epoxidation to form the final product, this compound.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Chemical Reactions Analysis
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is primarily used in scientific research to study its biological effects, particularly its role in carcinogenesis. It has been shown to be highly tumorigenic in animal models, making it a valuable compound for cancer research. Additionally, it is used to study the mechanisms of PAH-induced carcinogenesis and the metabolic pathways involved .
Mechanism of Action
The mechanism of action of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide involves its interaction with DNA. The compound forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include various enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide can be compared with other PAH derivatives, such as:
Benzo[a]pyrene diol epoxide: Another well-known PAH derivative with similar carcinogenic properties.
Dibenz[a,h]anthracene diol epoxide: Similar in structure and biological activity.
What sets this compound apart is its specific stereochemistry and the presence of a methyl group in the bay region, which enhances its tumorigenic potential .
Properties
CAS No. |
111901-44-1 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3R,5S,6S,7R)-18-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-14-12(11-5-3-2-4-10(9)11)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
InChI Key |
PYPGXSRNRQKRQD-HCXYKTFWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CC3=C2[C@@H]4[C@@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15 |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


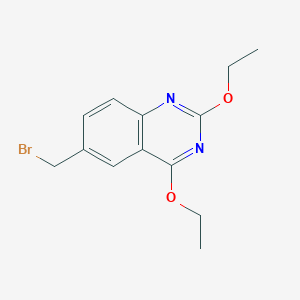
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
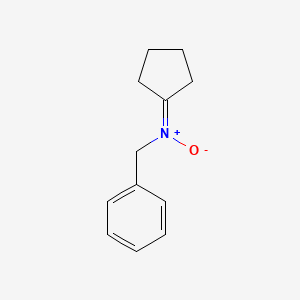
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
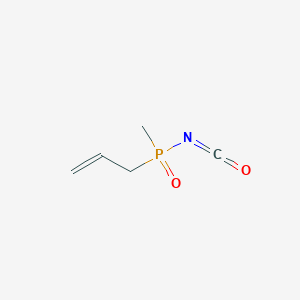
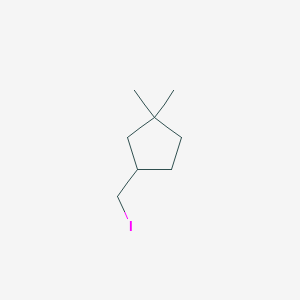
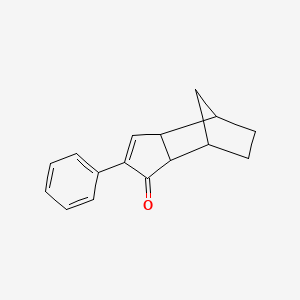
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
